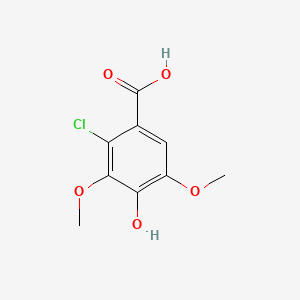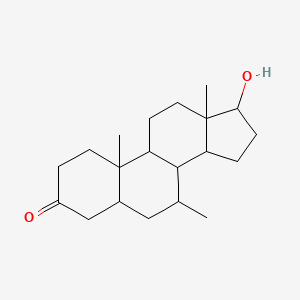![molecular formula C28H38N4O5 B14438199 L-Leucinamide, N-[(phenylmethoxy)carbonyl]-L-valyl-L-phenylalanyl- CAS No. 79259-44-2](/img/structure/B14438199.png)
L-Leucinamide, N-[(phenylmethoxy)carbonyl]-L-valyl-L-phenylalanyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Leucinamide, N-[(phenylmethoxy)carbonyl]-L-valyl-L-phenylalanyl- is a complex organic compound that belongs to the class of peptides It is characterized by the presence of leucinamide, valyl, and phenylalanyl groups, along with a phenylmethoxycarbonyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucinamide, N-[(phenylmethoxy)carbonyl]-L-valyl-L-phenylalanyl- typically involves the stepwise assembly of its constituent amino acids. The process begins with the protection of the amino groups using the phenylmethoxycarbonyl (Cbz) group. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques allows for efficient assembly and easy purification of the final product .
化学反応の分析
Types of Reactions
L-Leucinamide, N-[(phenylmethoxy)carbonyl]-L-valyl-L-phenylalanyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, facilitated by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
L-Leucinamide, N-[(phenylmethoxy)carbonyl]-L-valyl-L-phenylalanyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of L-Leucinamide, N-[(phenylmethoxy)carbonyl]-L-valyl-L-phenylalanyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
類似化合物との比較
Similar Compounds
D-Leucinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-[(1S)-1-formyl-3-methylbutyl]-: Another peptide with similar structural features but different stereochemistry.
N-[(Phenylmethoxy)carbonyl]-L-norvalyl-L-leucinamide: A related compound with a norvalyl group instead of valyl.
Uniqueness
L-Leucinamide, N-[(phenylmethoxy)carbonyl]-L-valyl-L-phenylalanyl- is unique due to its specific combination of amino acids and the presence of the phenylmethoxycarbonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
特性
CAS番号 |
79259-44-2 |
|---|---|
分子式 |
C28H38N4O5 |
分子量 |
510.6 g/mol |
IUPAC名 |
benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C28H38N4O5/c1-18(2)15-22(25(29)33)30-26(34)23(16-20-11-7-5-8-12-20)31-27(35)24(19(3)4)32-28(36)37-17-21-13-9-6-10-14-21/h5-14,18-19,22-24H,15-17H2,1-4H3,(H2,29,33)(H,30,34)(H,31,35)(H,32,36)/t22-,23-,24-/m0/s1 |
InChIキー |
VTEIAMMWIQTPGZ-HJOGWXRNSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)C)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


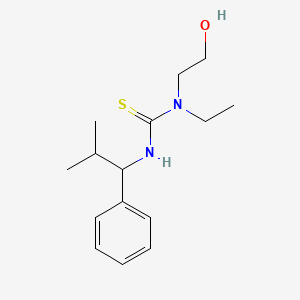
![4,4'-[(4-Hydroxyphenyl)methylene]bis(3,5-di-tert-butylphenol)](/img/structure/B14438122.png)
![Lithium, [3,5-bis(1,1-dimethylethyl)-4-[(trimethylsilyl)oxy]phenyl]-](/img/structure/B14438128.png)
![2-amino-N-[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]acetyl]-N-(2-phenylethyl)acetamide;oxalic acid](/img/structure/B14438134.png)
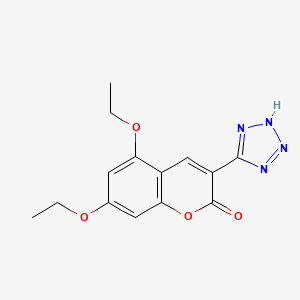
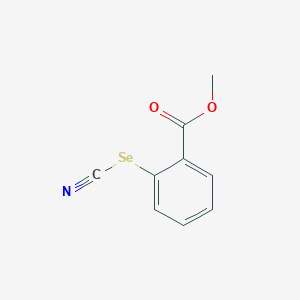
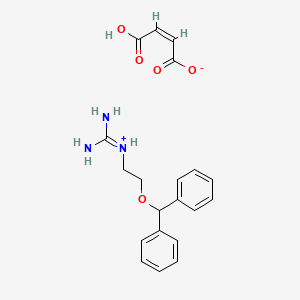
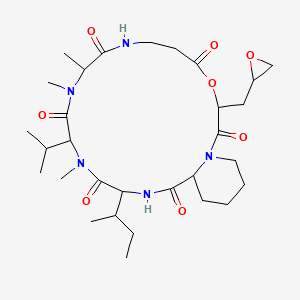
![Silanol, dimethyl[tris(trimethylsilyl)methyl]-](/img/structure/B14438161.png)
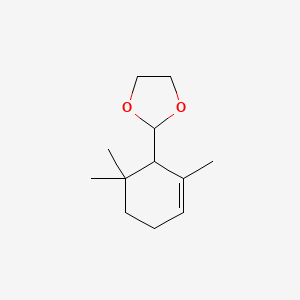
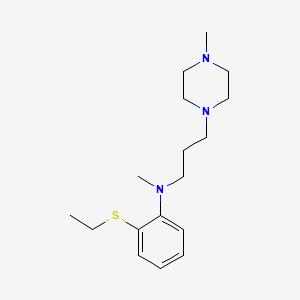
![[(6R)-2-[4-[bis(2-chloroethyl)amino]phenyl]-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-nitrobenzoate](/img/structure/B14438187.png)
